Heptyl p-toluenesulfonate
Overview
Description
Heptyl p-toluenesulfonate is a chemical compound with the molecular formula C14H22O3S . It is also known as heptyl toluene sulfonate or HPTS. The molecular weight of this compound is 270.39 g/mol .
Synthesis Analysis
While specific synthesis methods for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA) has been used as an efficient catalyst for various reactions . For instance, PTSA has been used as an acid catalyst for PET hydrolysis under relatively mild conditions .Molecular Structure Analysis
The molecular structure of Heptyl p-toluenesulfonate consists of a heptyl group (seven carbon aliphatic chain) attached to a p-toluenesulfonate group . The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .Chemical Reactions Analysis
While specific chemical reactions involving Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions . For instance, PTSA has been used as a catalyst in the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Physical And Chemical Properties Analysis
Heptyl p-toluenesulfonate is a liquid at 20 degrees Celsius . It has a molecular weight of 270.39 g/mol . The compound is moisture sensitive .Scientific Research Applications
Anticancer Research
Heptyl p-toluenesulfonate and its derivatives have been studied for their anticancer properties. A study by Cyr, Langler, & Lavigne (2008) revealed that the synthetic sulfonate ester, p-methoxyphenyl p-toluenesulfonate, showed selective toxicity towards breast cancer cells, causing cell cycle arrest and apoptosis. Additionally, Langler, Paddock, Thompson, Crandall, Ciach, & Kain (2003) identified p-methoxyphenyl p-toluenesulfonate as an effective antimalarial agent with pronounced activity against human skin cancer cells.
Protein Hydrolysis
In the field of biochemistry, Liu & Chang (1971) utilized p-toluenesulfonic acid in protein hydrolysis for the analysis of tryptophan. This method offered a convenient alternative to traditional hydrolysis techniques.
Chemical Synthesis and Radioiodination
Heptyl p-toluenesulfonate derivatives are used in chemical synthesis and radioiodination. Musachio & Lever (1992) described the use of p-toluenesulfonate esters in the synthesis of neuroreceptor ligands. This methodology facilitates the labeling of small molecules with radioactive iodine isotopes.
Environmental Engineering
In environmental engineering, Amat, Arques, López, Seguı́, & Miranda (2004) researched the degradation of p-toluenesulfonic acid, a model compound for sulfonic pollutants in industrial wastewaters, using ozone and UV radiation. This study contributes to the understanding of pollutant abatement techniques.
Nonlinear Optical Materials
Heptyl p-toluenesulfonate derivatives are also significant in the development of nonlinear optical materials. Suresh, Bahadur, & Athimoolam (2013) reported the growth and characterization of p-Toluidine p-Toluenesulfonate, a material with potential applications inoptoelectronics and photonics due to its nonlinear optical properties.
Anti-Allergic Agent Development
The development of anti-allergic agents has also incorporated heptyl p-toluenesulfonate derivatives. For instance, Tada, Yamawaki, Ueda, Matsumoto, Matsuura, Yasumoto, Koda, & Hori (2002) evaluated derivatives of dimethyl(2-phenoxyethyl)sulfonium p-toluenesulfonate for their anti-allergic activity, aiming to develop treatments for type I allergic diseases.
Organic Synthesis
Heptyl p-toluenesulfonate and its analogs are utilized in various organic synthesis applications. Ichikawa, Hamada, Sonoda, & Kobayashi (1992) described a one-pot synthesis method using 2,2,2-trifluoroethyl p-toluenesulfonate to generate difluorovinyl carbonyl compounds.
Photovoltaics and Electronics
The use of heptyl p-toluenesulfonate in the field of photovoltaics and electronics is evident in studies like Chinnasami, Manikandan, Chandran, Paulraj, & Ramasamy (2019). They investigated p-toluidine p-toluenesulfonate crystals, analyzing their potential in electronic and optoelectronic applications due to their unique photoconductivity and chemical etching patterns.
Safety And Hazards
Future Directions
While specific future directions for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions and has potential for further applications . For instance, PTSA has been used as an acid catalyst for PET hydrolysis, suggesting potential applications in the recycling of PET .
properties
IUPAC Name |
heptyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPVBPLMUCJNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344765 | |
Record name | Heptyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl p-toluenesulfonate | |
CAS RN |
24767-82-6 | |
Record name | Heptyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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